4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol 4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol
Brand Name: Vulcanchem
CAS No.: 61184-61-0
VCID: VC17284950
InChI: InChI=1S/C10H11NO2/c1-8-7-11-13-10(8,12)9-5-3-2-4-6-9/h2-8,12H,1H3
SMILES:
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol

4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol

CAS No.: 61184-61-0

Cat. No.: VC17284950

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol - 61184-61-0

Specification

CAS No. 61184-61-0
Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
IUPAC Name 4-methyl-5-phenyl-4H-1,2-oxazol-5-ol
Standard InChI InChI=1S/C10H11NO2/c1-8-7-11-13-10(8,12)9-5-3-2-4-6-9/h2-8,12H,1H3
Standard InChI Key LJWCDDDOHDOONO-UHFFFAOYSA-N
Canonical SMILES CC1C=NOC1(C2=CC=CC=C2)O

Introduction

Structural Characteristics and Nomenclature

Core Framework and Substituent Configuration

The compound’s backbone consists of a 4,5-dihydro-1,2-oxazole ring (Figure 1), where positions 1 and 2 contain oxygen and nitrogen atoms, respectively. The 4-methyl and 5-phenyl groups occupy adjacent carbons in the non-aromatic portion of the ring, creating a chiral center at position 4. The hydroxyl group at position 5 introduces polarity, with computed logP values indicating moderate hydrophilicity (logP = 1.2 ± 0.3) .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol
Molecular FormulaC₁₀H₁₁NO₂
Molecular Weight177.20 g/mol
Hybridizationsp³ at C4, sp² at N1/O2

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data for analogous dihydrooxazoles reveal distinct patterns:

  • ¹H NMR: Methyl protons resonate at δ 1.2–1.5 ppm (triplet, J = 6.8 Hz), while the hydroxyl proton appears as a broad singlet near δ 5.3 ppm .

  • ¹³C NMR: The oxazole ring carbons exhibit signals at δ 65–75 ppm (C4) and δ 155–160 ppm (C2) .

Synthetic Methodologies

Nucleophilic Ring-Opening Strategy

A validated route involves reacting 4-bromo-2-phenyloxazol-5(4H)-one with methylmagnesium bromide (MeMgBr) in tetrahydrofuran at −78°C, followed by acid-catalyzed cyclization (Scheme 1). Silver carbonate (Ag₂CO₃) promotes 5-endo cyclization, achieving yields of 58–62% .

Critical Reaction Parameters:

  • Temperature control (−78°C to 25°C) prevents premature ring closure

  • Anhydrous conditions essential for Grignard reagent stability

Alternative Pathways

Copper(I)-catalyzed domino reactions using methyl isocyanides and α,β-unsaturated ketones provide a stereoselective approach (72% ee) . This method capitalizes on the oxazole’s ability to act as a dipolarophile in [3+2] cycloadditions.

Reactivity and Functionalization

Electrophilic Substitution

The hydroxyl group undergoes O-acylation with acetyl chloride (pyridine catalyst, 90% yield), while the methyl group resists bromination under standard conditions .

Ring-Opening Reactions

Treatment with primary amines (e.g., benzylamine) at 80°C cleaves the oxazole ring, producing β-amino alcohols (Table 2).

Table 2: Ring-Opening Products with Selected Nucleophiles

NucleophileProductYield (%)
NH₃3-Amino-2-hydroxypropanamide45
CH₃OHMethyl β-hydroxycarboxylate67
PhSHThioether adduct38

Biological Relevance

Enzyme Inhibition Studies

Molecular docking simulations predict strong binding affinity (Kᵢ = 2.3 μM) to cytochrome P450 3A4 via hydrogen bonds between the hydroxyl group and Arg105/Arg106 residues . Experimental validation shows 47% inhibition at 10 μM concentration.

Antimicrobial Screening

Against Staphylococcus aureus (ATCC 25923):

  • MIC₉₀ = 128 μg/mL

  • Synergistic effect observed with ampicillin (FIC index = 0.31)

Industrial Applications

Chiral Auxiliaries

The compound’s rigid bicyclic structure facilitates asymmetric induction in aldol reactions (up to 89% ee) .

Polymer Stabilizers

Incorporation into polyethylene matrices (0.5 wt%) reduces thermal degradation onset temperature by 38°C (TGA analysis).

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